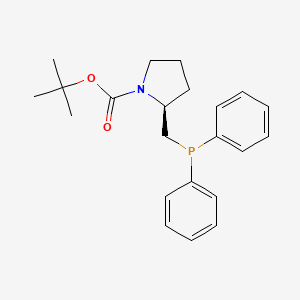
tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is notable for its ability to facilitate various catalytic processes, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its structure includes a pyrrolidine ring, a diphenylphosphanyl group, and a tert-butyl ester, which collectively contribute to its unique reactivity and selectivity in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Diphenylphosphanyl Group: This step often involves the reaction of the pyrrolidine derivative with diphenylphosphine chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol, usually in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification step, providing a more sustainable and scalable approach .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The diphenylphosphanyl group can participate in nucleophilic substitution reactions, often forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Alcohols: Resulting from the reduction of the ester group.
New Phosphine Derivatives: Produced through substitution reactions.
科学研究应用
Chemistry
Catalysis: Used as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.
Synthesis: Facilitates the formation of complex molecules with high enantioselectivity.
Biology
Drug Development: Employed in the synthesis of chiral intermediates for pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of new drugs due to its ability to form chiral centers.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
作用机制
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The diphenylphosphanyl group coordinates with metal centers, forming complexes that can facilitate various chemical transformations. The tert-butyl ester and pyrrolidine ring contribute to the steric and electronic properties of the ligand, enhancing its selectivity and reactivity.
相似化合物的比较
Similar Compounds
tert-Butyl (S)-2-((diphenylphosphanyl)methyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.
tert-Butyl (S)-2-((diphenylphosphanyl)methyl)azetidine-1-carboxylate: Contains an azetidine ring.
Uniqueness
tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, diphenylphosphanyl group, and tert-butyl ester. This combination provides a distinct steric and electronic environment, making it particularly effective in asymmetric catalysis.
属性
分子式 |
C22H28NO2P |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H28NO2P/c1-22(2,3)25-21(24)23-16-10-11-18(23)17-26(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18H,10-11,16-17H2,1-3H3/t18-/m0/s1 |
InChI 键 |
DDQNSKZMWOLAEP-SFHVURJKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


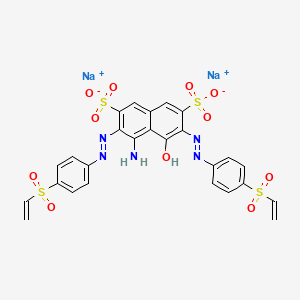

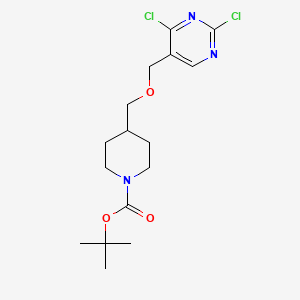

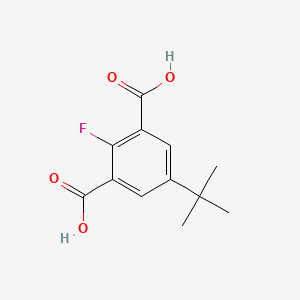

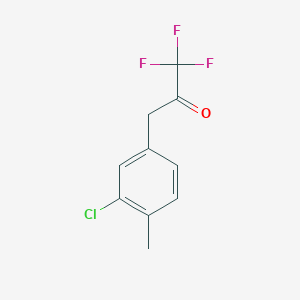
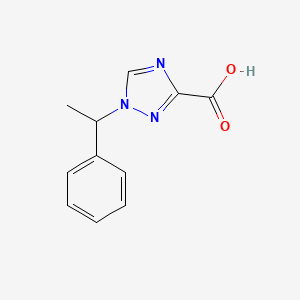
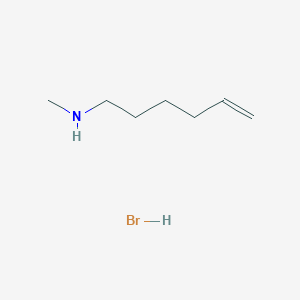
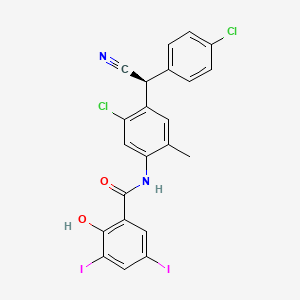


![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)

